2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

Description

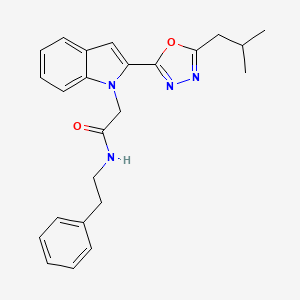

The compound 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide is a hybrid heterocyclic molecule featuring an indole core fused with a 1,3,4-oxadiazole ring and an acetamide side chain substituted with a phenethyl group. Its molecular formula is C₂₄H₂₅N₄O₂, with an average mass of 413.48 g/mol and a monoisotopic mass of 413.1983 g/mol .

Properties

IUPAC Name |

2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O2/c1-17(2)14-23-26-27-24(30-23)21-15-19-10-6-7-11-20(19)28(21)16-22(29)25-13-12-18-8-4-3-5-9-18/h3-11,15,17H,12-14,16H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPSDXXAAQVJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Indole Synthesis: The indole core is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Coupling Reactions: The oxadiazole and indole moieties are then coupled using a suitable linker, such as an acetamide group, through amide bond formation. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Final Assembly: The phenethyl group is introduced in the final step, often through a nucleophilic substitution reaction, to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Oxadiazole Ring Formation

The oxadiazole ring is synthesized via cyclization of hydrazides with carbon disulfide (CS₂) under basic conditions (e.g., KOH in DMF) . This step forms the 1,3,4-oxadiazole-2(3H)-thione core.

Reaction:

Hydrazide + CS₂ → 1,3,4-oxadiazole-2(3H)-thione

| Reagent | Role | Conditions |

|---|---|---|

| Hydrazine hydrate | Forms hydrazide intermediate | Room temperature |

| Carbon disulfide (CS₂) | Cyclization agent | Basic conditions (KOH/DMF) |

Substitution with Isobutyl Group

The oxadiazole’s 5-position is substituted with isobutyl via alkylation . This step may involve S-alkylation of the thione intermediate .

Reaction:

1,3,4-oxadiazole-2(3H)-thione + Isobutyl halide → 5-Isobutyl-1,3,4-oxadiazole

| Substitution Method | Reagent | Advantage |

|---|---|---|

| Direct alkylation | Isobutyl halide | Simplicity |

| Nucleophilic substitution | Isobutylating agents | High regioselectivity |

Coupling with Phenethyl Acetamide

The phenethyl acetamide fragment is introduced via amide bond formation . This typically involves reacting the oxadiazole-indole intermediate with phenethylamine and an acetylating agent (e.g., acetyl chloride) using coupling reagents like EDC and HOBT .

Reaction:

Oxadiazole-indole intermediate + Phenethylamine → Phenethyl acetamide derivative

| Coupling Reagents | Role | Advantages |

|---|---|---|

| EDC/HOBT | Activates carboxylic acids | High efficiency, minimal side reactions |

Characterization and Validation

The compound’s structure is confirmed through:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives containing the oxadiazole moiety. For instance, compounds similar to 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest. For example, related compounds have demonstrated significant growth inhibition percentages in studies involving different cancer types.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of various oxadiazole derivatives, compounds were tested using the Diameter of Inhibition Zone (DIZ) assay against several bacterial strains. The results indicated that certain derivatives exhibited potent antimicrobial effects comparable to standard antibiotics.

Case Study 2: Anticancer Studies

A series of related indole derivatives were synthesized and evaluated for their anticancer activity against Mycobacterium tuberculosis and other cancer cell lines. The promising results led to further investigation into their mechanisms of action, including enzyme inhibition studies that demonstrated the potential for these compounds to serve as lead structures in drug development.

Mechanism of Action

The mechanism of action of 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to serotonin receptors, while the oxadiazole ring can interact with various enzymes, inhibiting their activity. These interactions can modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Structural Variations :

- The indole-oxadiazole core is shared with compounds in and , but substituents on the oxadiazole (e.g., isobutyl vs. thiol-linked indole-3-methyl) significantly alter electronic properties and solubility .

- The phenethyl group in the target compound contrasts with the trifluoromethylphenyl group in , which introduces electron-withdrawing effects and enhances metabolic stability .

Bioactivity Trends: Compounds with thiol-linked oxadiazoles (e.g., ) demonstrated anticancer activity in vitro, likely due to thiol-mediated redox modulation . The absence of a thiol group in the target compound may shift its mechanism toward non-redox pathways. Trifluoromethylphenyl-substituted analogs () showed improved lipophilicity, suggesting better blood-brain barrier penetration compared to the phenethyl variant .

Synthetic Methodologies :

- The target compound’s synthesis likely parallels methods in and , involving hydrazide cyclization with carbon disulfide (for oxadiazole formation) and subsequent acetamide coupling .

- In contrast, benzimidazole-triazole-thiazole hybrids () require copper-catalyzed azide-alkyne cycloaddition (CuAAC), highlighting divergent synthetic routes for structurally distinct analogs .

Biological Activity

The compound 2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide (CAS No. 955601-93-1) is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and case studies from recent research.

| Property | Details |

|---|---|

| Molecular Formula | C24H26N4O2 |

| Molecular Weight | 402.5 g/mol |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound involves the reaction of isobutyl derivatives with indole and acetamide precursors. The oxadiazole moiety is crucial for enhancing the compound's biological activity. The synthetic pathway typically includes the following steps:

- Formation of the oxadiazole ring.

- Coupling with indole derivatives.

- Acetylation to form the final compound.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and indole structures exhibit significant antimicrobial properties. A study highlighted that similar derivatives demonstrated varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Anti-inflammatory Properties

Oxadiazoles are known for their anti-inflammatory effects. Studies have shown that 5-isobutyl derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases . The specific compound may modulate pathways involving NF-kB and MAPK signaling, which are critical in inflammation .

Cytotoxicity and Apoptosis

Preliminary studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis via intrinsic pathways, as evidenced by increased caspase activity in treated cells . Further investigations are needed to elucidate the specific molecular targets.

Study 1: Antimicrobial Screening

A series of N-substituted acetamides were synthesized and screened for antimicrobial activity. Among them, compounds similar to our target showed significant inhibition against various microbial strains with lower toxicity profiles compared to standard antibiotics .

Study 2: Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory potential of oxadiazole derivatives, it was found that these compounds could significantly reduce TNF-alpha levels in vitro. This suggests a promising avenue for therapeutic development in inflammatory conditions .

Q & A

Q. Characterization Techniques :

Q. Table 1: Key Spectral Data for Intermediate 2-(5-Isobutyl-1,3,4-oxadiazol-2-yl)-1H-indole

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Oxadiazole (C–N) | 1303 | – | 142.4, 153.5 |

| Indole (C–H) | 3078 | 7.38 (d, J=8.0 Hz) | 126.2, 127.5 |

| Isobutyl (CH₂) | 2990 | 1.82 (m), 0.95 (d) | 25.6, 22.8 |

How is the purity of the compound validated during synthesis?

Methodological Answer:

- TLC Monitoring : Hexane:ethyl acetate (8:2) is used as the mobile phase; Rf values are compared to standards .

- Recrystallization : Ethanol or DMF/acetic acid mixtures yield crystals with >95% purity .

- HPLC-MS : Reverse-phase C18 columns (ACN:H₂O gradient) confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 434.2) .

What preliminary biological screening methods are used to assess its activity?

Methodological Answer:

- Enzyme Inhibition Assays :

- LOX/COX Inhibition : Spectrophotometric monitoring of conjugated diene formation at 234 nm .

- MIC Tests : Broth microdilution against S. aureus and E. coli (concentration range: 1–256 µg/mL) .

Q. Table 2: Initial Bioactivity Profile

| Assay | IC₅₀/MIC (µM) | Reference |

|---|---|---|

| Lipoxygenase Inhibition | 12.4 ± 0.8 | |

| Antimicrobial (Gram+) | 64 µg/mL |

Advanced Research Questions

How can reaction conditions be optimized to improve yield in the final coupling step?

Methodological Answer:

Key variables include:

- Catalyst : Cu(OAc)₂ in click chemistry (10 mol% in t-BuOH:H₂O) increases regioselectivity .

- Temperature : Room temperature for 8 hours minimizes side reactions vs. reflux .

- Solvent : DMF enhances solubility of aromatic intermediates but may require post-reaction ice quenching to precipitate product .

Q. Table 3: Yield Optimization for Phenethylacetamide Coupling

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | None | 12 | 45 |

| t-BuOH:H₂O | Cu(OAc)₂ | 8 | 82 |

| Ethanol | TEA | 24 | 60 |

How to resolve contradictions in NMR data interpretation for structural confirmation?

Methodological Answer:

- 2D NMR (HSQC/HMBC) : Resolves overlapping signals (e.g., distinguishes oxadiazole C-2 from indole C-3) .

- Deuteration Experiments : Exchangeable protons (e.g., –NH) disappear in D₂O, confirming assignments .

- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles (if crystals are obtainable) .

Case Study : In , compound 6b showed δ 8.36 ppm for the triazole proton, which initially conflicted with indole H-4 (δ 8.12 ppm). HMBC correlated the triazole proton with C-5 of the oxadiazole, resolving ambiguity .

What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Predicts binding affinity to LOX/COX-2 active sites (PDB: 1LOX, 1PXX) .

- DFT Calculations : Optimizes geometry and calculates electrostatic potential maps for the oxadiazole-indole core .

- Pharmacophore Modeling : Identifies critical features (e.g., hydrogen bond acceptors at oxadiazole O/N) .

Q. Table 4: Docking Scores vs. Experimental IC₅₀

| Compound | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |

|---|---|---|

| Target Compound | -9.2 | 12.4 |

| Control (Indomethacin) | -7.8 | 18.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.